1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride

Catalog No.
S6561473
CAS No.
2044902-74-9
M.F
C5H9ClN2S
M. Wt
164.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride

CAS Number

2044902-74-9

Product Name

1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride

IUPAC Name

1-(1,2-thiazol-5-yl)ethanamine;hydrochloride

Molecular Formula

C5H9ClN2S

Molecular Weight

164.66 g/mol

InChI

InChI=1S/C5H8N2S.ClH/c1-4(6)5-2-3-7-8-5;/h2-4H,6H2,1H3;1H

InChI Key

GUQIMQHLFJFFGL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NS1)N.Cl
  • Medicinal Chemistry

    The thiazole ring is a common pharmacophore found in various bioactive molecules []. This suggests 1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride could be a scaffold for designing new drugs. Researchers might explore its potential for targeting specific enzymes or receptors relevant to various diseases.

  • Material Science

    Compounds containing thiazole groups can exhibit interesting properties, such as being good chelators for metal ions. 1-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride could be investigated for its potential use in material science applications, such as developing new catalysts or sensors.

  • Biological Studies

    The amine group in 1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride makes it a potentially useful tool for studying biological processes. Researchers might utilize it to label biomolecules or investigate protein-ligand interactions.

1-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound characterized by its thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen. The molecular formula of this compound is C5_5H8_8N2_2S·HCl, indicating the presence of a hydrochloride salt which enhances its solubility in water. This compound is significant in various scientific fields due to its unique structural properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

  • Oxidation: The thiazole ring can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert the thiazole ring to more saturated forms using reducing agents like lithium aluminum hydride.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents on the thiazole ring.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological properties.

Research indicates that compounds containing thiazole rings, including 1-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride, exhibit significant biological activities. Notably, this compound has been investigated for its potential as:

  • Antimicrobial Agent: It shows promise against various bacterial strains.
  • Antifungal Properties: The compound may also possess antifungal activity.
  • Anticancer Potential: Studies suggest that it could have therapeutic effects in cancer treatment due to its ability to modulate biological pathways.

The mechanism of action involves interactions with specific molecular targets, potentially binding to enzymes or receptors and influencing their activity.

The synthesis of 1-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride can be achieved through several methods:

  • Direct Reaction: The compound can be synthesized by reacting thiazole derivatives with ethanamine in the presence of hydrochloric acid. This method typically requires careful control of reaction conditions such as temperature and solvent choice.
  • Automated Synthesis: In industrial settings, large-scale synthesis may utilize automated reactors to enhance efficiency and yield.
  • Alternative Synthetic Routes: Other methods may involve multi-step synthesis approaches that allow for the introduction of various functional groups.

These methods highlight the versatility available for producing this compound while maintaining high purity levels.

1-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride finds applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Ongoing research explores its potential as a therapeutic agent for various diseases.
  • Industry: It is utilized in developing dyes, biocides, and chemical reaction accelerators.

Studies on the interactions of 1-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride with biological targets are crucial for understanding its mechanism of action. Molecular docking studies have been employed to predict how this compound binds to proteins involved in disease pathways. These studies help elucidate its potential therapeutic effects and guide further optimization of its structure for enhanced efficacy.

Similar Compounds

Several compounds share structural similarities with 1-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride. Here are some notable examples:

Compound NameUnique Features
2-AminothiazoleKnown for strong antimicrobial activity
4-MethylthiazoleExhibits significant anticancer properties
BenzothiazoleUsed in dye manufacturing and has medicinal uses
ThiosemicarbazideExhibits antimicrobial and anticancer properties
2-(Thiazol-5-yl)ethanamine dihydrochlorideSimilar thiazole structure with different substituents

Uniqueness

The uniqueness of 1-(1,2-Thiazol-5-yl)ethan-1-amine hydrochloride lies in its specific amino substituent at the ethane position. This structural feature influences its solubility and reactivity compared to other thiazole derivatives. Its distinct substitution pattern on the thiazole ring can lead to different pharmacological properties or reactivity profiles, making it valuable for specific research applications.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

164.0174972 g/mol

Monoisotopic Mass

164.0174972 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-25-2023

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